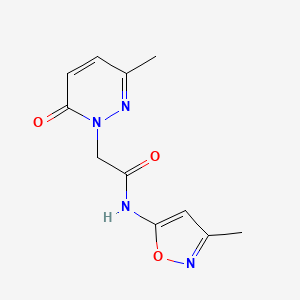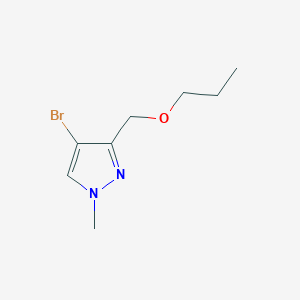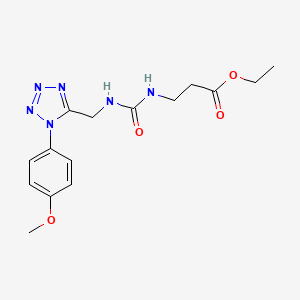
AKOS025328031
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
この化合物のユニークな構造は、創薬のための有望な候補としています。 研究者は、抗ウイルス剤としての可能性を調査してきました (Chitra et al ), 抗癌化合物 (Mayer et al ), および抗菌剤 (Yadlapalli et al ). その多様な生物活性は、特定の細胞標的に相互作用する能力に由来し、医薬品化学者にとってエキサイティングな研究分野となっています。
有機合成と複素環化学
ビジネリ反応は、2-オキソ/チオキソ/イミノ-1,2,3,4-テトラヒドロピリミジン (THPM) を生成し、尿素 (またはチオ尿素)、アルデヒド、および 1,3-ジカルボニル化合物 (Kappe ) の3つの成分を含みます。 AKOS025328031 はこの枠組み に適合し、穏やかな条件下で合成することができます。 研究者は、THPM の新しい合成方法を探求し続けており、操作の簡素化、経済的実現可能性、および選択性を重視しています (Ling et al ).
重油回収
石油工学の分野では、ポリマーは原油回収率を高める上で重要な役割を果たしています。 This compound は、重油回収率を 20% 以上向上させる能力が研究されています (Su et al ). 研究者は、地表注入時と貯留層条件下でポリマーの粘度を維持することに苦労していますが、重油田 (中国、トルコ、オマーン) におけるポリマーフラッディングの成功は、その可能性を示しています (Rani et al ).
配位化学
This compound 誘導体を用いた錯体が研究されています。 例えば、2-オキソ-1,2-ジヒドロキノリン-3-カルバルデヒドチオセミカルバゾン Cu(II) 錯体は、置換基 Y (NH2、NHMe、NHEt、または NHPh) に応じて異なる生物活性を示します (Milović et al ). これらの研究は、この化合物が配位化学における汎用性を示していることを強調しています。
材料科学
This compound の構造は、材料科学における潜在的な用途を示唆しています。 研究者は、その抗酸化特性 (Ismaili et al ) およびカルシウムチャネル阻害 (Ismaili et al ) を調査してきました。 これらの特性は、特定の機能を持つ新規材料の開発に利用できます。
セレン含有化合物
This compound は、生物学的な重要性があるため、興味深いセレン原子を含んでいます。 ジセレンなどのセレン含有化合物の合成は、それらの反応性と潜在的な用途を探求するためのプラットフォームを提供します (Kamali & Mohammadzadeh ).
要約すると、this compound の多様な用途は、医薬品化学、有機合成、石油工学、配位化学、材料科学、およびセレン化学にわたっています。 その興味深い特性は、これらの分野にわたる研究を刺激し続けており、さらなる調査に値する化合物となっています。 🌟
特性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPAGZQMFBCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2578752.png)


![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)


![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)


![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
